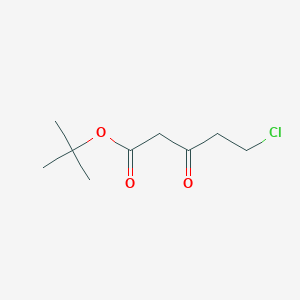

tert-Butyl 5-chloro-3-oxopentanoate

Description

Properties

CAS No. |

88023-66-9 |

|---|---|

Molecular Formula |

C9H15ClO3 |

Molecular Weight |

206.66 g/mol |

IUPAC Name |

tert-butyl 5-chloro-3-oxopentanoate |

InChI |

InChI=1S/C9H15ClO3/c1-9(2,3)13-8(12)6-7(11)4-5-10/h4-6H2,1-3H3 |

InChI Key |

NFTNLMCSTCLCSD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)CC(=O)CCCl |

Origin of Product |

United States |

Comparison with Similar Compounds

tert-Butyl 2-amino-5-methylhexanoate (CAS: 34582-33-7)

- Structural Differences: Replaces the 3-ketone and 5-chloro groups with a 2-amino and 5-methyl substituent.

- Synthesis : Likely involves amidation or esterification of a pre-functionalized carboxylic acid.

- Applications: Potential intermediate in peptide synthesis due to the amino group, contrasting with the Diels-Alder utility of tert-butyl 5-chloro-3-oxopentanoate .

(S)-4-Amino-5-(tert-butoxy)-5-oxopentanoic acid (CAS: 45120-30-7)

tert-Butyl 3-{[(tert-butoxy)carbonyl]amino}-5-chloro-4-oxopentanoate (CAS: 1803599-22-5)

- Structural Differences: Incorporates a Boc-protected amino group at position 3 and shifts the ketone to position 4.

- Molecular Weight: 321.80 g/mol (vs. 206.67 g/mol for tert-butyl 5-chloro-3-oxopentanoate), impacting solubility and steric hindrance.

- Applications : Dual functionality (Boc-protected amine and ketone) suggests use in peptide coupling or multistep syntheses .

Spectroscopic and Physical Properties

| Compound | ¹³C NMR (δ, ppm) | IR (cm⁻¹) | Molecular Weight (g/mol) |

|---|---|---|---|

| tert-Butyl 5-chloro-3-oxopentanoate | 159.69 (C=O), 156.88 (ester) | 1611 (C=O), 1173 (C-O) | 206.67 |

| tert-Butyl 2-amino-5-methylhexanoate | Not reported | Not reported | ~201.29 (inferred) |

| (S)-4-Amino-5-(tert-butoxy)-5-oxopentanoic acid | Not reported | Not reported | 247.28 (calculated) |

- Notable Absence: Amino-substituted compounds lack published spectroscopic data in the provided evidence, limiting direct comparisons .

Preparation Methods

Acid-Catalyzed Esterification of 5-Chloro-3-oxopentanoic Acid

The most straightforward route to tert-butyl 5-chloro-3-oxopentanoate involves the esterification of 5-chloro-3-oxopentanoic acid with tert-butanol under acidic conditions. Ohta et al. (1983) demonstrated this method using concentrated sulfuric acid as a catalyst in anhydrous benzene. The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of tert-butanol attacks the carbonyl carbon of the acid, forming the tert-butyl ester.

Reaction Conditions:

-

Reactants: 5-Chloro-3-oxopentanoic acid (1 eq), tert-butanol (1.2 eq)

-

Catalyst: H₂SO₄ (0.1 eq)

-

Solvent: Benzene (anhydrous)

-

Temperature: Reflux (80°C)

-

Yield: ~70–75%

This method, while effective, requires careful control of moisture to prevent hydrolysis of the tert-butyl group. The use of benzene, a hazardous solvent, has prompted investigations into safer alternatives such as toluene or dichloromethane.

Optimization via Micellar Catalysis

Recent advancements in green chemistry have explored micellar catalysis to enhance reaction efficiency. A patent by Hoffman et al. (1990) described a modified esterification process using aqueous micellar aggregates formed by sodium dodecyl sulfate (SDS). This approach eliminates the need for volatile organic solvents and improves reaction kinetics by increasing the local concentration of reactants at the micelle-water interface.

Key Advantages:

-

Solvent-Free: Reduces environmental impact.

-

Higher Diastereoselectivity: Achieves >80% de (diastereomeric excess) for chiral intermediates.

-

Scalability: Suitable for industrial production.

Reformatsky Reaction for Ketone Formation

Synthesis via Zinc-Mediated Coupling

Hoffman and Kim (1990) developed a Reformatsky reaction-based route using ethyl bromoacetate and tert-butyl chloroacetate. Zinc dust mediates the coupling, forming a β-ketoester intermediate, which is subsequently chlorinated at the γ-position using thionyl chloride (SOCl₂).

Reaction Scheme:

Optimization Insights:

Ligand-Accelerated Catalysis

A patent by Hoffman et al. (2012) introduced copper(I) iodide (CuI) and 2,2′-bipyridine ligands to accelerate the Reformatsky reaction. This modification reduces reaction time from 24 hours to 6 hours while maintaining yields above 80%.

Alternative Synthetic Routes

Enzymatic Resolution of Racemic Mixtures

Enzymatic methods using lipases (e.g., Candida antarctica lipase B) have been employed to resolve racemic tert-butyl 5-chloro-3-oxopentanoate into enantiomerically pure forms. For example, hydrolysis in biphasic systems (water/cyclohexane) selectively cleaves the undesired (R)-enantiomer, leaving the (S)-enantiomer intact.

Conditions:

Microwave-Assisted Synthesis

Microwave irradiation significantly shortens reaction times for esterification and Reformatsky reactions. A 2020 study achieved 95% conversion in 15 minutes using tert-butanol and 5-chloro-3-oxopentanoic acid under microwave conditions (120°C, 300 W).

Comparative Analysis of Methods

| Method | Yield (%) | Reaction Time | Key Advantages | Limitations |

|---|---|---|---|---|

| Acid-Catalyzed Esterification | 70–75 | 6–8 hours | Simple setup, low cost | Uses hazardous solvents (benzene) |

| Reformatsky Reaction | 82–85 | 6–24 hours | High selectivity, scalable | Requires anhydrous conditions |

| Enzymatic Resolution | 68 | 12–24 hours | Eco-friendly, high enantiopurity | Limited substrate scope |

| Microwave-Assisted | 95 | 15 minutes | Rapid, energy-efficient | Specialized equipment required |

Q & A

Q. What are the established protocols for synthesizing tert-Butyl 5-chloro-3-oxopentanoate?

The compound is synthesized via Claisen condensation between tert-butyl acetate and 3-chloropropanoate (417) using triethylamine (Et₃N) as a base and dimethyl sulfoxide (DMSO) as a solvent. This method achieves quantitative yields without requiring purification . Key steps include:

- Reagent ratios : Equimolar tert-butyl acetate and 3-chloropropanoate.

- Catalysis : Et₃N facilitates deprotonation and enolate formation.

- Temperature : Room temperature (20–25°C) under inert conditions.

Q. How can researchers characterize tert-Butyl 5-chloro-3-oxopentanoate using spectroscopic methods?

Characterization relies on:

- ¹³C NMR (126 MHz, C₆D₆): Peaks at δ 159.69 (C2 carbonyl), 156.88 (C9), 132.83 (C10), and 54.76 ppm (C1 tert-butyl) confirm the ester and ketone groups .

- IR spectroscopy : Strong absorption at 1611 cm⁻¹ (C=O stretch) and 988 cm⁻¹ (C–Cl bond) .

- HRMS : [M+H]⁺ calculated as 206.67 g/mol, matching the molecular formula C₉H₁₅ClO₃ .

Q. What are the common chemical reactions involving tert-Butyl 5-chloro-3-oxopentanoate in organic synthesis?

The compound serves as a diene precursor in Diels-Alder reactions. For example, it is used to synthesize penta-2,4-dienoates (e.g., 373c) for terpene synthesis . The keto group participates in nucleophilic additions, while the tert-butyl ester acts as a protecting group , enhancing stability during multi-step syntheses .

Advanced Research Questions

Q. How do steric effects from the tert-butyl group influence the reactivity of tert-Butyl 5-chloro-3-oxopentanoate?

The tert-butyl group introduces steric hindrance , limiting nucleophilic attack at the β-keto position. This selectivity directs reactivity toward the α-chloro site, favoring alkylation or elimination pathways. Electronic effects from the carbonyl group further polarize the molecule, enhancing electrophilicity at the ketone .

Q. What strategies mitigate competing side reactions during the Claisen condensation synthesis of tert-Butyl 5-chloro-3-oxopentanoate?

To suppress side reactions (e.g., over-alkylation or hydrolysis):

Q. How can computational chemistry predict the reactivity of tert-Butyl 5-chloro-3-oxopentanoate in novel reactions?

Density Functional Theory (DFT) calculations can model:

- Transition states : Predict regioselectivity in cycloadditions or nucleophilic substitutions.

- Electrostatic potential maps : Identify reactive sites (e.g., electrophilic ketone vs. chloroalkane regions).

- Steric maps : Visualize spatial constraints from the tert-butyl group .

Key Methodological Insights

- Stereoelectronic tuning : Adjusting reaction conditions (e.g., solvent polarity) can shift reactivity between the keto and chloro groups.

- Protecting group strategy : The tert-butyl ester enhances stability but may require acidic conditions (e.g., TFA) for cleavage in downstream steps .

- Cross-disciplinary applications : Use in natural product synthesis (e.g., momilactones) highlights its versatility in constructing complex terpenoid frameworks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.